Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride
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Overview
Description
Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride is a complex organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron center coordinated with difluoro groups and acetoxy ligands, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diacetyloxy(difluoro)boranuide;hydron;hydrofluoride typically involves the reaction of boron trifluoride with acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using boron trifluoride and acetic anhydride in specialized reactors. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides and other derivatives.
Reduction: Reduction reactions can yield boron hydrides and related compounds.
Substitution: The acetoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds .
Scientific Research Applications
Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diacetyloxy(difluoro)boranuide;hydron;hydrofluoride involves its ability to form stable complexes with various substrates. The boron center acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. This property is exploited in catalytic processes and in the formation of boron-containing compounds .
Comparison with Similar Compounds
Difluoroborane: Similar in structure but lacks the acetoxy groups.
Boron trifluoride: A simpler boron compound used in various industrial applications.
Boronic acids: Widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Uniqueness: Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride is unique due to its combination of difluoro and acetoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in both academic research and industrial applications .
Properties
IUPAC Name |
diacetyloxy(difluoro)boranuide;hydron;hydrofluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSDCNHOYPJGDQ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-](OC(=O)C)(OC(=O)C)(F)F.F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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